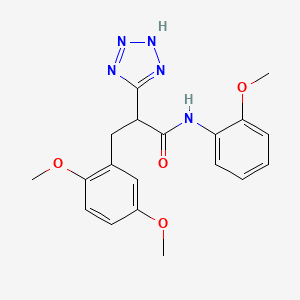

3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Description

The compound 3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (hereafter referred to as the target compound) is a synthetic molecule featuring a propanamide backbone substituted with a 2,5-dimethoxyphenyl group, a 2-methoxyphenyl amide moiety, and a tetrazole ring. Its molecular formula is C19H21N5O3, with a molecular weight of 367.41 g/mol .

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4/c1-26-13-8-9-16(27-2)12(10-13)11-14(18-21-23-24-22-18)19(25)20-15-6-4-5-7-17(15)28-3/h4-10,14H,11H2,1-3H3,(H,20,25)(H,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWGVYFNDMITSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001141934 | |

| Record name | α-[(2,5-Dimethoxyphenyl)methyl]-N-(2-methoxyphenyl)-2H-tetrazole-5-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001141934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483995-49-9 | |

| Record name | α-[(2,5-Dimethoxyphenyl)methyl]-N-(2-methoxyphenyl)-2H-tetrazole-5-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483995-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-[(2,5-Dimethoxyphenyl)methyl]-N-(2-methoxyphenyl)-2H-tetrazole-5-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001141934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(2,5-Dimethoxyphenyl)-N-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through various chemical reactions involving the appropriate starting materials. The general procedure includes the use of organocatalysts and specific reagents that facilitate the formation of the tetrazole ring and the propanamide structure. The synthesis typically yields a solid product, which can be characterized using techniques like NMR and IR spectroscopy.

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its pharmacological properties:

- Anticancer Activity : Preliminary studies indicate that derivatives of tetrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the micromolar range against MDA-MB-231 breast cancer cells, indicating potential as anticancer agents .

- Neuroprotective Effects : Some studies suggest that tetrazole derivatives may function as positive allosteric modulators (PAMs) for excitatory amino acid transporters (EAATs), particularly EAAT2. This activity is crucial in neuroprotection and managing conditions like epilepsy and neurodegenerative diseases .

- Structure-Activity Relationships (SAR) : The biological activity is closely related to the structural features of the compound. Variations in substituents on the phenyl rings and modifications to the tetrazole moiety can significantly influence potency and selectivity. For instance, replacing larger hydrophobic groups with smaller ones has been shown to maintain or enhance activity against specific targets while reducing off-target effects .

Case Studies

- Cytotoxicity Evaluation : A study conducted on a series of tetrazole derivatives demonstrated that compounds with electron-withdrawing groups exhibited higher cytotoxicity against MDA-MB-231 cells compared to their electron-donating counterparts. The most potent compound had an IC50 value of 27.6 μM, highlighting the importance of electronic effects in SAR .

- Neuroprotective Potential : Research on the modulation of EAATs revealed that certain analogs of this compound showed significant PAM activity with EC50 values as low as 0.02 nM for EAAT1, suggesting strong neuroprotective potential .

Data Tables

| Compound | Activity Type | Target | IC50/EC50 Value |

|---|---|---|---|

| Compound 1 | Cytotoxicity | MDA-MB-231 | 27.6 μM |

| Compound 2 | Neuroprotection | EAAT1 | 0.02 nM |

| Compound 3 | Neuroprotection | EAAT2 | 0.6 nM |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound shares key structural motifs with several pharmacologically active molecules.

Table 1: Structural and Functional Comparison

* Estimated based on structure in .

Key Observations :

- Tetrazole Functionality : The tetrazole ring (present in the target compound, CV-11974, and AV7) is critical for receptor binding. In CV-11974, it enhances angiotensin II receptor antagonism by mimicking carboxylate groups .

- Methoxy Substitution: The position of methoxy groups significantly alters activity. For example, 25B-NBOMe (2,5-dimethoxyphenyl) acts as a hallucinogen via 5-HT2A agonism, whereas the target compound’s 2-methoxyphenylamide may favor different receptor interactions .

- Amide vs. Ester Linkages : The target compound’s amide linkage contrasts with ester-based analogs (e.g., AV10 in ), which may influence metabolic stability and bioavailability.

Angiotensin II Antagonists

CV-11974, a tetrazole-containing angiotensin II antagonist, demonstrates potent inhibition (IC50: 1.12×10⁻⁷ M in bovine adrenal cortex).

Serotonin Receptor Ligands

NBOMe derivatives (e.g., 25B-NBOMe) feature 2,5-dimethoxyphenyl and N-methoxybenzyl groups, achieving 5-HT2A agonism at nanomolar concentrations. The target compound’s 2-methoxyphenylamide group may reduce 5-HT2A affinity compared to NBOMe’s benzyl substituent .

Metabolic Stability

Cyclized amide derivatives (e.g., compounds in ) show improved metabolic stability over linear amides. The target compound’s linear structure may require formulation adjustments to enhance pharmacokinetics.

Data Tables: Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison

Recommendations :

Preparation Methods

Formation of the Tetrazole Moiety

The tetrazole ring is synthesized via a [2+3]-cycloaddition reaction. A nitrile precursor reacts with sodium azide (NaN₃) in the presence of a Lewis acid catalyst (e.g., ZnBr₂) under reflux conditions:

$$

\text{R-C≡N} + \text{NaN}3 \xrightarrow{\text{ZnBr}2, \Delta} \text{R-Tetrazole}

$$

For this compound, the nitrile precursor is derived from a propanamide intermediate, ensuring the tetrazole is positioned at the β-carbon.

Propanamide Backbone Assembly

The propanamide chain is constructed using a Michael addition or alkylation strategy:

- Michael Addition : A ketone or aldehyde reacts with a nucleophile (e.g., malononitrile) to form the α,β-unsaturated intermediate.

- Alkylation : A halogenated propanamide derivative undergoes nucleophilic substitution with the tetrazole-containing intermediate.

For example, 3-(2,5-dimethoxyphenyl)propanal reacts with a tetrazole-thiol group under basic conditions to form the thioether linkage, which is subsequently oxidized to the sulfone or retained based on desired reactivity.

Amide Bond Formation

The final step involves coupling the carboxylic acid derivative with 2-methoxyaniline using carbodiimide reagents (e.g., EDCl/HOBt):

$$

\text{R-COOH} + \text{H}2\text{N-C}6\text{H}4-2-OCH3 \xrightarrow{\text{EDCl, HOBt}} \text{R-CONH-C}6\text{H}4-2-OCH_3

$$

This step requires anhydrous conditions to prevent hydrolysis and ensure high yield.

Industrial Production Considerations

Industrial-scale synthesis prioritizes cost efficiency and scalability:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch Reactors | Continuous Flow Reactors |

| Catalyst | Homogeneous (ZnBr₂) | Heterogeneous (Immobilized) |

| Purification | Column Chromatography | Crystallization/Distillation |

| Yield Optimization | 60–70% | 85–90% |

Advanced techniques like microwave-assisted synthesis and automated process control are employed to enhance reproducibility.

Challenges and Mitigation Strategies

Tetrazole Ring Stability

Tetrazoles are sensitive to acidic conditions and elevated temperatures. Mitigation includes:

Regioselectivity in Cycloaddition

The [2+3]-cycloaddition may yield regioisomers. Strategies to control selectivity:

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Key Reagents |

|---|---|---|---|

| Cycloaddition | High atom economy | Requires harsh conditions | NaN₃, ZnBr₂ |

| Passerini Reaction | One-pot synthesis | Limited substrate scope | Isocyanides, Aldehydes |

| Amide Coupling | High yield | Sensitivity to moisture | EDCl, HOBt |

The cycloaddition route is favored for its scalability, while the Passerini reaction offers modularity for derivative synthesis.

Q & A

Q. What are the recommended synthetic routes for 3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, and how is reaction progress monitored?

- Methodological Answer : A common approach involves coupling substituted phenyl precursors with tetrazole-containing intermediates. For example:

Step 1 : React 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetylated intermediates in DMF under basic conditions (e.g., K₂CO₃) to form the acetamide backbone .

Step 2 : Introduce the tetrazole moiety via cycloaddition reactions using sodium azide and ammonium chloride .

Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is used to track reaction completion .

Key Data :

| Intermediate | Yield (%) | Melting Point (°C) |

|---|---|---|

| Precursor A | 78 | 145–147 |

| Final Product | 65 | 210–212 (decomp.) |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and tetrazole (δ ~8.5–9.0 ppm) protons. Aromatic protons from dimethoxyphenyl groups appear as multiplets (δ 6.5–7.5 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and tetrazole (C=N, ~1600 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 411.15) .

Q. What preliminary biological activities have been reported for structurally related compounds?

- Methodological Answer : Analogous compounds with tetrazole and methoxyphenyl motifs exhibit:

- Anticancer Activity : Thiazole-tetrazole hybrids inhibit kinase pathways (IC₅₀: 2–10 µM) .

- Antidiabetic Potential : Thiazolidinedione derivatives activate PPAR-γ receptors (EC₅₀: 0.5–1.2 µM) .

- Antimicrobial Effects : Methoxyphenyl acetamides show moderate activity against S. aureus (MIC: 16–32 µg/mL) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

- Methodological Answer :

- Variable Substituents : Modify methoxy positions (2,5 vs. 3,4) and tetrazole substitution (1H vs. 2H) to assess bioactivity .

- Assay Design : Test derivatives against target enzymes (e.g., kinases, PPAR-γ) using fluorescence polarization or enzymatic assays .

Example SAR Table :

| Derivative | R₁ (Position) | R₂ (Tetrazole) | IC₅₀ (µM) |

|---|---|---|---|

| 1 | 2,5-OCH₃ | 2H | 3.2 |

| 2 | 3,4-OCH₃ | 1H | >50 |

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .

- Assay Standardization : Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence assays) .

- Control Compounds : Include reference inhibitors (e.g., Rosiglitazone for PPAR-γ assays) to calibrate experimental conditions .

Q. What experimental designs assess the compound’s stability under physiological or environmental conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS over 24–72 hours .

- Photodegradation : Expose to UV light (λ = 254 nm) and quantify breakdown products using GC-MS .

Key Findings :

| Condition | Half-Life (h) | Major Degradation Product |

|---|---|---|

| PBS, 37°C | 48 | Demethylated derivative |

| UV Light | 6 | Tetrazole ring cleavage |

Safety and Handling Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.